L-Lactide
Overview
Description
L-Lactide is a cyclic lactone derived from lactic acid . It has the molecular formula C3H6O2 and is an essential building block for synthesizing polylactic acid (PLA) plastics, which are widely used in the manufacturing industry .
Synthesis Analysis
The production of L-Lactide involves several steps including hydrolysis of lactic acid to form monomeric lactic acid followed by dehydration to form L-lactide dimer . The dimer is then heated at elevated temperatures in order to produce the desired polymer chain length . This process allows manufacturers to tailor their products to specific applications or requirements .
Molecular Structure Analysis
The structure of L-lactide is a three-membered cyclic ester consisting of two carbon atoms and one oxygen atom . The two carbon atoms are bonded together by a single oxygen atom, forming the ring structure that gives this compound its unique properties .
Chemical Reactions Analysis
L-Lactide is a cyclic ester produced by chemical synthesis of lactic acid . The production process involves the use of a lactide monomer, which is typically obtained from lactic acid, as well as other chemicals such as acetic anhydride, dimethylformamide, and sodium hydroxide .
Physical And Chemical Properties Analysis
L-Lactide has a molar mass of 144.126 g·mol −1 and a melting point of 95 to 97 °C . It is soluble in chloroform and methanol, and slightly soluble in benzene . It hydrolyses to lactic acid in water .
Scientific Research Applications
Efficient Synthesis
Efforts to synthesize L-Lactide efficiently have led to innovative approaches. Notably:
Mechanism of Action
L-Lactide, also known as L-(-)-Lactide, LL-Lactide, or (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, is a cyclic ester used as an intermediate product in the production of poly(lactic acid) (PLA), a high-molar mass polymer .
Target of Action
L-Lactide’s primary target is the polymerization process that leads to the formation of PLA . The polymerization of L,L-lactide obtains a linear homopolymer chain architecture with high molar mass .
Mode of Action
L-Lactide interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the cyclic ester bond in L-Lactide, allowing it to form linear chains that constitute PLA .
Biochemical Pathways
The biochemical pathway involved in the action of L-Lactide is the polymerization process. This process is initiated by the dehydration of lactic acid, followed by the depolymerization of the resulting prepolymer, and subsequent purification . The result is the formation of L-Lactide, which can then be polymerized to form PLA .
Pharmacokinetics
The pharmacokinetics of L-Lactide and its resulting PLA are determined by the properties of the PLA polymer. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PLA are influenced by factors such as the molecular weight of the polymer and the presence of any copolymers . These factors can impact the bioavailability of drugs delivered using PLA-based systems .
Result of Action
The result of L-Lactide’s action is the formation of PLA, a biodegradable polymer with a wide range of applications. PLA is used in various fields, including medical applications (e.g., prostheses and membranes), drug delivery, and hydrogels, or combined with other polymers for applications in packaging .
Action Environment
The action of L-Lactide is influenced by environmental factors such as temperature and pressure. The synthesis of L-Lactide requires strict control of these factors, as well as the use of catalysts . Furthermore, the properties of the resulting PLA can be influenced by the presence of other substances, such as gallium nanoparticles, which can enhance the antibacterial properties of the PLA .
Future Directions
With the national plastic reduction order issued, developing biodegradable materials such as PLA has gradually become a hot topic, and the production of upstream lactide is the key technique for the whole industrial chain . This mini-review aims to summarize typical works on the related synthetic technology development in recent years .
properties
IUPAC Name |
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@H](C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33135-50-1 | |
Record name | L-Lactide homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33135-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5049655 | |
Record name | L-Dilactide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4511-42-6, 33135-50-1 | |
Record name | L-Lactide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4511-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactide, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S-cis)-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033135501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S,6S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Dilactide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S-cis)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ13TO4NO1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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